molecular formula C16H19NO4 B11833959 Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl- CAS No. 47140-15-8

Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl-

Cat. No.: B11833959
CAS No.: 47140-15-8
M. Wt: 289.33 g/mol
InChI Key: VPNKCPHNFBSHAP-UHFFFAOYSA-N
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Description

Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo(2,3-b)quinolin-4(9H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the furoquinoline core through cyclization of appropriate precursors.

    Functional Group Modifications: Introduction of specific functional groups such as methoxy, hydroxy, and methyl groups through various organic reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: Large-scale production using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Furo(2,3-b)quinolin-4(9H)-one derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Furo(2,3-b)quinolin-4(9H)-one derivatives have diverse applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Furo(2,3-b)quinolin-4(9H)-one derivatives involves interaction with specific molecular targets and pathways. These compounds may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a similar quinoline core structure.

    Furan Derivatives: Compounds containing a furan ring.

    Other Heterocyclic Compounds: Compounds with different heteroatoms in the ring structure.

Uniqueness

Furo(2,3-b)quinolin-4(9H)-one derivatives are unique due to their specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes them valuable in various research and industrial applications.

Conclusion

Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl- is a compound of significant interest in scientific research. Its complex structure and diverse reactivity make it a valuable subject for study in chemistry, biology, medicine, and industry. Further research and exploration of this compound may lead to new discoveries and applications.

Properties

CAS No.

47140-15-8

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one

InChI

InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(18)9-6-5-7-11(20-4)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3

InChI Key

VPNKCPHNFBSHAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O

Origin of Product

United States

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